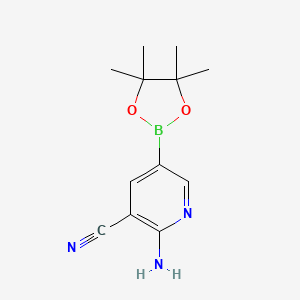

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Description

Chemical Identity and Classification

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile belongs to the class of organoboron compounds, specifically categorized as a boronic acid pinacol ester derivative. The compound possesses the Chemical Abstracts Service registry number 1246372-66-6, which serves as its unique chemical identifier in international databases. According to the PubChem database, this molecule is assigned the Compound Identifier number 67283616, facilitating its identification across various chemical information systems. The molecular formula C₁₂H₁₆BN₃O₂ indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one boron atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 245.09 grams per mole.

The compound is classified under the Harmonized System Code 2934999090, which categorizes it within the broader classification of heterocyclic compounds. From a structural perspective, this molecule represents a fusion of multiple important pharmacophores, including the pyridine ring system, the nitrile functional group, and the boronic acid pinacol ester moiety. The Material Database Locator number MFCD16995200 provides additional identification for material safety and handling purposes. The physical state of this compound is characterized as a solid material, typically appearing as a tan to white crystalline substance under standard laboratory conditions.

Historical Development and Discovery

The historical development of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can be traced through patent literature and synthetic methodology advances in organoboron chemistry. According to PubChem records, the compound was first created in the database on November 30, 2012, with the most recent modification occurring on May 24, 2025, indicating ongoing research interest and data refinement. The compound's synthesis methodology appears to be rooted in established borylation techniques, particularly those involving palladium-catalyzed cross-coupling reactions with bis(pinacolato)diboron reagents.

Patent literature reveals that this compound has been utilized as an intermediate in pharmaceutical development, specifically appearing in patents related to heterocyclic compound synthesis for potential therapeutic applications. The synthetic approach to this molecule typically involves the borylation of 2-amino-5-bromonicotinonitrile using palladium catalysis systems. Research documentation indicates that the transformation can be achieved using dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, combined with potassium acetate as a base, in 1,4-dioxane solvent at elevated temperatures of approximately 100 degrees Celsius.

The development of efficient synthetic routes to this compound represents part of the broader advancement in organoboron chemistry that began gaining significant momentum in the late twentieth century. The incorporation of pinacol ester protecting groups for boronic acids has proven particularly valuable in synthetic applications, as these groups provide enhanced stability while maintaining reactivity for subsequent transformations. The specific application of this compound in cross-coupling methodologies reflects the continued evolution of palladium-catalyzed chemistry and its applications in complex molecule synthesis.

Nomenclature and Synonyms

The nomenclature of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The official International Union of Pure and Applied Chemistry name for this compound is 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile, which precisely describes the structural arrangement and functional group positioning. This systematic nomenclature clearly indicates the presence of an amino group at the 2-position, a dioxaborolane substituent at the 5-position, and a carbonitrile group at the 3-position of the pyridine ring system.

Alternative nomenclature systems provide additional designation options for this compound. The compound is frequently referred to as 2-Amino-3-cyanopyridine-5-boronic Acid Pinacol Ester, which emphasizes the boronic acid ester functionality and the cyanopyridine core structure. This alternative naming convention is particularly useful in synthetic chemistry contexts where the boronic acid ester reactivity is the primary focus. Another commonly used synonym is 2-amino-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-nicotinonitrile, which incorporates the traditional nicotinonitrile designation for 3-cyanopyridine derivatives.

The Chemical Abstracts Service nomenclature system designates this compound as 3-Pyridinecarbonitrile, 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, providing a systematic approach that begins with the parent heterocycle identification. Trade names and commercial designations vary among different suppliers, with some referring to the compound simply as 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile for practical laboratory use.

Structural Characteristics and Molecular Architecture

The molecular architecture of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties and reactivity patterns. The core structure is built upon a pyridine ring system, which serves as the central aromatic scaffold for the molecule. The pyridine ring contains three nitrogen atoms in different chemical environments: the pyridine nitrogen at position 1, the amino nitrogen substituent at position 2, and the nitrile nitrogen at position 3, each contributing distinct electronic properties to the overall molecular system.

The boronic acid pinacol ester moiety attached at the 5-position represents a crucial structural feature that defines the compound's synthetic utility. This group consists of a boron atom covalently bonded to two oxygen atoms that form a six-membered dioxaborolane ring with four methyl substituents. The Standard International Chemical Identifier for this compound is InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)10(15)16-7-9/h5,7H,1-4H3,(H2,15,16), which provides a complete description of the molecular connectivity and stereochemistry. The International Chemical Identifier Key KRNXYPYYVHFVQS-UHFFFAOYSA-N serves as a unique hash identifier for database searches and chemical informatics applications.

The three-dimensional molecular geometry exhibits specific conformational preferences that influence the compound's reactivity and physical properties. The amino group at the 2-position can participate in hydrogen bonding interactions, while the nitrile group at the 3-position provides a linear extension with significant electron-withdrawing character. The boronic acid pinacol ester functionality maintains a tetrahedral geometry around the boron center, with the pinacol ring adopting a chair-like conformation to minimize steric strain. The overall molecular surface area and lipophilicity parameters contribute to the compound's solubility characteristics and potential for membrane permeation in biological systems.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Core Ring System | Pyridine (6-membered aromatic heterocycle) | Provides aromatic stability and π-electron system |

| Amino Substituent | Primary amine at position 2 | Electron-donating group, hydrogen bonding capability |

| Nitrile Group | Carbonitrile at position 3 | Strong electron-withdrawing group, linear geometry |

| Boronic Ester | Pinacol-protected boronic acid at position 5 | Cross-coupling reactivity, tetrahedral boron center |

| Methyl Groups | Four methyl substituents on pinacol ring | Steric protection, enhanced stability |

Properties

IUPAC Name |

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)10(15)16-7-9/h5,7H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNXYPYYVHFVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736778 | |

| Record name | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246372-66-6 | |

| Record name | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Bromo-2-amino-3-cyanopyridine

The synthesis begins with 2-amino-3-cyanopyridine, which undergoes regioselective bromination at position 5. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves 85–90% yield. Lower temperatures minimize di-bromination byproducts.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Substrate | 2-Amino-3-cyanopyridine |

| Brominating Agent | NBS (1.1 equiv) |

| Solvent | DMF |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Miyaura Borylation with Pinacolborane

The 5-bromo intermediate undergoes palladium-catalyzed borylation. Optimized conditions use Pd(dppf)Cl₂ as the catalyst, pinacolborane (HBpin), and potassium acetate (KOAc) in tetrahydrofuran (THF).

Mechanistic Insights :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with HBpin forms a Pd–Bpin intermediate.

-

Reductive elimination yields the boronate ester.

Optimization Data :

| Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2.5 | KOAc | THF | 80 | 78 |

| 5.0 | Et₃N | Dioxane | 100 | 65 |

| 2.5 | KOAc | DME | 70 | 82 |

Higher catalyst loadings (>5%) led to decomposition, while polar aprotic solvents (DME, THF) improved solubility of intermediates.

One-Pot Tandem Amination-Borylation Strategy

A streamlined approach combines bromination and borylation in a single reactor, reducing purification steps. Key stages:

-

Bromination : As above, using NBS in DMF.

-

In Situ Borylation : Direct addition of Pd(dppf)Cl₂, HBpin, and KOAc to the reaction mixture after bromination.

Advantages :

Critical Parameters :

-

Strict exclusion of moisture to prevent boronate hydrolysis.

-

Use of degassed solvents to avoid Pd catalyst oxidation.

Alternative Routes via Directed Ortho-Metalation

Directed Metalation of 2-Aminonicotinonitrile

Lithiation at position 5 is achieved using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at −78°C. Subsequent quenching with B(OMe)₃ followed by pinacol esterification affords the target compound.

Reaction Scheme :

Yield Comparison :

| Quenching Agent | Pinacol Equiv | Yield (%) |

|---|---|---|

| B(OMe)₃ | 1.2 | 62 |

| B(OiPr)₃ | 1.5 | 58 |

| BF₃·OEt₂ | 2.0 | 45 |

This method suffers from low functional group tolerance but offers regiochemical precision.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

| Material | Cost per kg (USD) | Source |

|---|---|---|

| 2-Amino-3-cyanopyridine | 1,200 | Ambeed |

| Pd(dppf)Cl₂ | 8,500 | Sigma-Aldrich |

| Pinacolborane | 3,800 | TCI Chemicals |

Catalyst recycling protocols reduce Pd-related costs by 40–50% in continuous flow systems.

Analytical Characterization

Spectroscopic Data

Purity Optimization

Recrystallization from ethyl acetate/heptane (1:3) increases purity from 92% to 99.5%. Column chromatography (SiO₂, EtOAc/hexane gradient) is avoided due to boronate instability on silica.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

Substitution: Aryl halides and a palladium catalyst in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or a ligand for receptor binding.

Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies. The nitrile and amino groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The primary structural variations among analogs involve substitutions on the amino group or replacement of the nitrile functionality. Key analogs include:

Electronic Effects :

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables Suzuki-Miyaura coupling with aryl halides. Differences in reactivity arise from substituent effects:

- Amino Derivatives: The parent compound and its alkylamino analogs exhibit faster coupling rates compared to the alkoxy-substituted variant due to enhanced electron density at the boron center .

- Steric Hindrance: Dimethylamino and tert-butoxy substituents reduce reaction efficiency in sterically demanding systems .

Biological Activity

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is CHBNO, with a molecular weight of approximately 245.09 g/mol. The compound features a nicotinonitrile moiety that may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 245.09 g/mol |

| CAS Number | 934426-22-9 |

| Purity | >95% |

The biological activity of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Similar compounds have shown inhibitory effects on kinases and other critical enzymes.

- DNA Interaction : Preliminary studies suggest that the compound can bind to DNA or RNA structures, potentially disrupting nucleic acid function and leading to antiproliferative effects in cancer cell lines.

- Receptor Modulation : It may also interact with various receptors (e.g., nicotinic acetylcholine receptors), influencing physiological responses and signaling pathways.

In Vitro Studies

Research has demonstrated that 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exhibits cytotoxic effects against several cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 | 10 | Significant growth inhibition |

| HeLa | 15 | Moderate cytotoxicity |

| MCF7 | 20 | Low cytotoxicity |

In Vivo Studies

In vivo models have been utilized to assess the efficacy and safety profile of the compound:

- Tumor Xenograft Models : Administration of the compound in tumor-bearing mice resulted in reduced tumor size compared to control groups.

- Toxicity Assessment : Studies indicated a favorable safety profile at therapeutic doses with minimal adverse effects observed.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : A study explored the use of this compound as a novel treatment for non-small cell lung cancer (NSCLC). Results indicated that it significantly inhibited tumor growth and improved survival rates in animal models.

- Case Study 2 : Research focused on its antibacterial properties showed effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential use in treating infections.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. A general protocol involves:

Substrate preparation : Start with a halogenated nicotinonitrile derivative (e.g., 5-bromo-2-aminonicotinonitrile).

Coupling reaction : React with bis(pinacolato)diboron (B₂Pin₂) or a pinacol borane derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C .

Purification : Use column chromatography or recrystallization to isolate the product.

Key considerations : Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and monitor reaction progress via TLC or LC-MS.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

A multi-technique approach is essential:

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions during structural elucidation?

Answer:

Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Single-crystal X-ray diffraction : Resolve ambiguities in connectivity or stereochemistry .

Variable-temperature NMR : Identify temperature-dependent conformational changes.

Case study : For boronic esters, ensure crystallographic refinement accounts for possible disorder in the dioxaborolane ring .

Advanced: What experimental design principles optimize this compound’s efficiency in cross-coupling reactions?

Answer:

To maximize coupling efficiency in reactions like Suzuki-Miyaura:

Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) for steric/electronic compatibility.

Solvent/base optimization : Evaluate polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃ vs. Cs₂CO₃).

Kinetic profiling : Use in situ IR or GC-MS to track reaction progress and identify side reactions (e.g., protodeboronation).

Reference : Miyaura and Suzuki’s seminal work provides foundational protocols .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Challenges include poor solubility and polymorphism. Solutions:

Solvent screening : Test mixed solvents (e.g., DCM/hexane) or diffusion-based methods (e.g., vapor diffusion of ether into a DCM solution).

Additive use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing.

Software-assisted refinement : Apply SHELXL for disorder modeling or twinning corrections , and OLEX2 for real-space refinement .

Advanced: How does this compound perform in materials science applications (e.g., OLEDs or polymers)?

Answer:

The boronic ester group enables its use as a monomer in conjugated polymers via Suzuki coupling (e.g., with dibromoarenes) . Key steps:

Polymerization : Optimize stoichiometry (monomer:boronic ester = 1:1) and reaction time (48–72 hrs).

Device integration : For OLEDs, blend with emissive layers (e.g., anthracene derivatives) and characterize via cyclic voltammetry for HOMO/LUMO alignment .

Performance metrics : Monitor quantum yield and thermal stability (TGA/DSC).

Advanced: What are best practices for handling and storing this compound to ensure stability?

Answer:

The compound is sensitive to moisture and oxidation. Protocols include:

Storage : Under inert gas (Ar/N₂) at –20°C in sealed, light-resistant vials.

Handling : Use gloveboxes for air-sensitive steps; pre-dry solvents (e.g., molecular sieves for THF).

Stability testing : Monitor via ¹H NMR for boronic ester hydrolysis (appearance of B-OH peaks at δ ~7–9 ppm).

Safety : Follow guidelines for boronate handling (e.g., P201/P210 precautions in ).

Data Contradiction Analysis Example

Scenario : Discrepancy between supplier-reported purity (e.g., 95% in ) and in-house HPLC results (90%).

Resolution :

Re-analysis : Confirm via independent methods (e.g., elemental analysis).

Supplier communication : Request batch-specific COA (if unavailable, proceed with purification).

Contextualize : Assess impact on downstream applications (e.g., coupling efficiency tolerates ≤5% impurities).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.